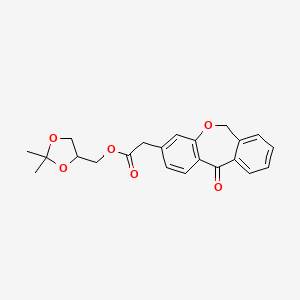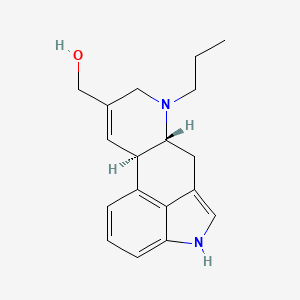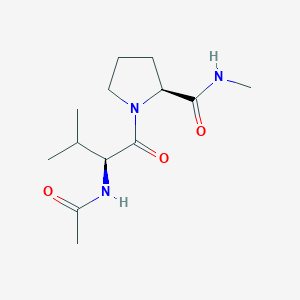
3,5-Diamino-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two amino groups at the 3 and 5 positions on the benzene ring and a methyl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dinitrobenzoic acid with methylamine, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diamino-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Various nucleophiles under appropriate conditions, such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,5-dinitro-N-methylbenzamide.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Diamino-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: Similar structure but lacks the amino groups at the 3 and 5 positions.
3,5-Dinitro-N-methylbenzamide: The nitro derivative of 3,5-Diamino-N-methylbenzamide.
Uniqueness: this compound is unique due to the presence of two amino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64621-83-6 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
3,5-diamino-N-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3,(H,11,12) |
InChI-Schlüssel |
NNTKCVAKJIOXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)

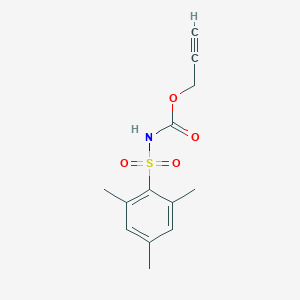


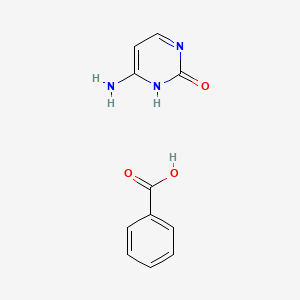
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
